molecular formula C5H6N2S B2573845 6-Aminopyridine-3-thiol CAS No. 68559-17-1

6-Aminopyridine-3-thiol

Cat. No. B2573845
CAS RN: 68559-17-1
M. Wt: 126.18
InChI Key: GGEMAVZZEFLRIU-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-thiol (also known as 6-mercaptopyridine or 6-MPT ) is a simple but novel pyridinethiol of pharmacological interest. Its chemical formula is C₅H₆N₂S . The molecule is planar, and its crystal packing is dominated by hydrophobic contacts and a pair of hydrogen-bond interactions between the amino group of one pyridine molecule and the ring nitrogen atom of a neighboring base, stabilizing the structure .

Scientific Research Applications

1. Synthesis and Interface Properties of Hydrophilic Gold Nanoparticles

6-Aminopyridine-3-thiol derivatives, like amino and sulfonate ending groups thiols, have been used to stabilize hydrophilic gold nanoparticles (AuNPs) for biomedical applications. These AuNPs are characterized for their bonding with amino ending thiols and investigated for their biocompatibility in human glioblastoma cells, opening avenues for further biomedical studies (Venditti et al., 2022).

2. Novel Synthesis Approaches for Pharmaceutical and Biological Applications

This compound compounds are integral in the synthesis of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which have significant pharmaceutical and biological applications. This includes serving as a ‘privileged scaffold’ due to their potential therapeutic applications (Grigor’ev et al., 2015).

3. Antimicrobial Applications

Preliminary studies on derivatives of this compound, such as 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, have indicated potential as antimicrobial drugs. They exhibit biological activity against various Gram-stained bacteria and may serve as substitutes for known antibiotics, especially in the context of increasing bacterial resistance (Koszelewski et al., 2021).

4. Catalysis in Synthesis of Medicinally Privileged Scaffolds

This compound compounds have been synthesized using environmentally benign catalysts like silica nanoparticles. This synthesis process contributes to the development of 'privileged medicinal scaffolds' with potential applications in pharmaceuticals (Banerjee & Sereda, 2009).

5. Development of Antimicrobial Agents

Compounds synthesized from this compound derivatives, such as thiazolepyridine conjugated benzamides, have shown promise as antibacterial agents. Their synthesis and molecular modeling studies suggest potential in designing new, effective antibacterial agents (Karuna et al., 2021).

properties

IUPAC Name

6-aminopyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMAVZZEFLRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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